Methyl 4-(2,2-dicyanovinyl)benzoate
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Overview
Description
Methyl 4-(2,2-dicyanovinyl)benzoate is a chemical compound with the molecular formula C12H8N2O2. It is also known by other names such as 4-Carbomethoxybenzylidene malononitrile and Benzoic acid, 4-(2,2-dicyanoethenyl)-, methyl ester .
Preparation Methods
Methyl 4-(2,2-dicyanovinyl)benzoate can be synthesized through various synthetic routes. One common method involves the reaction of alkenes with allyl chloride in the presence of catalytic amounts of chloride and palladium . This reaction typically yields high regioisomeric products and can be performed under mild conditions. The compound can also be synthesized by the allylation of carbocycles and cycloadducts .
Chemical Reactions Analysis
Methyl 4-(2,2-dicyanovinyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions can occur at different positions on the benzene ring or the cyano groups, leading to a variety of substituted products.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(2,2-dicyanovinyl)benzoate has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 4-(2,2-dicyanovinyl)benzoate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in electron transfer reactions, influencing redox pathways and enzyme activities .
Comparison with Similar Compounds
Methyl 4-(2,2-dicyanovinyl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(2,2-dicyanoethenyl)benzoate: This compound has a similar structure but different reactivity and applications.
4-Carbomethoxybenzylidene malononitrile: Another similar compound with distinct properties and uses.
Properties
IUPAC Name |
methyl 4-(2,2-dicyanoethenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-16-12(15)11-4-2-9(3-5-11)6-10(7-13)8-14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOCHORMPUIPSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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